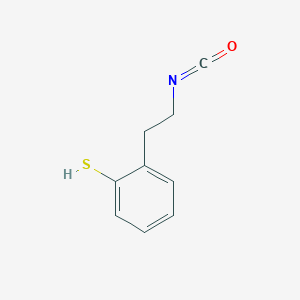

2-(2-Isocyanatoethyl)benzene-1-thiol

Description

Contextualization of Thiol and Isocyanate Functional Groups in Organic Chemistry

The thiol (-SH) group, the sulfur analog of an alcohol, is a potent nucleophile. It is known for its distinct reactivity, particularly in addition reactions. The isocyanate (-N=C=O) group is a highly reactive electrophile, readily participating in addition reactions with nucleophiles like alcohols, amines, and thiols. The product of the reaction between a thiol and an isocyanate is a thiourethane linkage.

Significance of Ortho-Substituted Benzene (B151609) Derivatives in Molecular Design

The arrangement of substituents on a benzene ring significantly influences a molecule's properties and reactivity. In ortho-substituted derivatives, the functional groups are positioned on adjacent carbon atoms (a 1,2-relationship). libretexts.orglibretexts.org This proximity can lead to unique intramolecular interactions, constrained conformations, and specific reactivity patterns that are not observed in their meta (1,3) or para (1,4) counterparts. libretexts.orglibretexts.orgfiveable.me This spatial arrangement is crucial in designing molecules for applications such as chelation, catalysis, and the synthesis of polymers with specific folding or thermal properties. slideshare.net

Overview of "Click Chemistry" Principles and Thiol-Isocyanate Reactions in Contemporary Synthesis

"Click chemistry" is a concept that emphasizes reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are easy to perform. researchgate.net These reactions are often characterized by their speed and specificity.

Thiol-click chemistry encompasses a range of reactions involving the thiol group that adhere to the "click" philosophy. researchgate.net These include thiol-ene, thiol-yne, and thiol-isocyanate reactions. acs.orgsci-hub.se These methods are prized for their efficiency and orthogonality, meaning they can proceed in the presence of other functional groups without interference.

The reaction between a thiol and an isocyanate to form a thiourethane is a prime example of a click reaction. researchgate.netrsc.org It offers several advantages in the field of macromolecular engineering, which focuses on designing and synthesizing large molecules. acs.org

Key Advantages of Thiol-Isocyanate Reactions:

| Advantage | Description |

| High Speed and Efficiency | The reaction is typically very fast, often reaching completion in minutes or even seconds, and proceeds with high yields. acs.orgsci-hub.seacs.org |

| Mild Reaction Conditions | It can be carried out at room temperature without the need for harsh reagents or conditions. acs.orgresearchgate.net |

| Catalyst-Driven | The reaction is often catalyzed by a base, allowing for control over the reaction rate. researchgate.netrsc.org |

| No Byproducts | As an addition reaction, it forms the thiourethane linkage without generating any small molecule byproducts. |

| Oxygen Insensitivity | Unlike some other polymerization reactions, it is not inhibited by the presence of oxygen. researchgate.net |

| Formation of Hydrogen Bonds | The resulting thiourethane linkage contains N-H and C=O groups that can form hydrogen bonds, which can significantly enhance the mechanical and thermal properties of the resulting polymers. researchgate.netsci-hub.se |

Due to the lack of specific literature on "2-(2-Isocyanatoethyl)benzene-1-thiol," detailed research findings and specific data tables for this compound cannot be provided. The information presented serves as a contextual framework based on the known chemistry of its functional components.

Structure

3D Structure

Properties

CAS No. |

409131-21-1 |

|---|---|

Molecular Formula |

C9H9NOS |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

2-(2-isocyanatoethyl)benzenethiol |

InChI |

InChI=1S/C9H9NOS/c11-7-10-6-5-8-3-1-2-4-9(8)12/h1-4,12H,5-6H2 |

InChI Key |

DRMAWVPHCBIVPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCN=C=O)S |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Isocyanatoethyl Benzene 1 Thiol and Analogous Structures

Precursor Synthesis and Functional Group Introduction Strategies

The creation of the target molecule hinges on the effective synthesis of precursors that already contain one of the desired functional groups or a group that can be readily converted into it. The order of introduction of the thiol and isocyanatoethyl groups is a critical consideration in any synthetic plan.

The synthesis of benzene-1-thiol derivatives bearing aliphatic side chains can be approached in several ways. One common strategy involves the introduction of an alkyl group onto the benzene (B151609) ring, followed by the installation of the thiol group.

A plausible route could begin with a Friedel-Crafts acylation of a protected benzene-1-thiol, such as thioanisole, with an appropriate acyl halide (e.g., 2-chloroacetyl chloride). The resulting ketone can then be reduced to the corresponding alkyl side chain. Subsequent conversion of the chloro group to the desired functionality would follow. Alternatively, direct Friedel-Crafts alkylation with a suitable alkyl halide can be employed, although this method is often prone to polysubstitution and rearrangement.

Another approach involves the use of a pre-functionalized aromatic starting material. For instance, a commercially available bromophenylethanol could be subjected to a nucleophilic substitution with a thiol-containing nucleophile, or a Newman-Kwart rearrangement of a corresponding O-thiocarbamate can be utilized to introduce the thiol group. The synthesis of aromatic dithiol ligands has been accomplished using a three-step strategy that includes the Newman-Kwart rearrangement as a key step.

The table below outlines some general methods for the synthesis of substituted benzene derivatives which can be adapted for the preparation of precursors to 2-(2-isocyanatoethyl)benzene-1-thiol.

| Reaction Type | Starting Material | Reagents | Product Type |

|---|---|---|---|

| Friedel-Crafts Acylation/Reduction | Protected Thiophenol | Acyl halide, AlCl3; then reduction (e.g., Clemmensen or Wolff-Kishner) | Alkyl-substituted protected thiophenol |

| Nucleophilic Aromatic Substitution | Halogenated aromatic with side chain | Thiol equivalent (e.g., NaSH) | Aromatic thiol with side chain |

| Newman-Kwart Rearrangement | Phenol (B47542) with side chain | 1. Dialkylthiocarbamoyl chloride, base; 2. Heat | Aromatic thiol with side chain |

The introduction of the isocyanatoethyl group is a pivotal step in the synthesis. This is typically achieved by converting a precursor, most commonly a primary amine, into the isocyanate.

The synthesis of the key amine precursor, 2-(2-aminoethyl)benzene-1-thiol, would likely involve a multi-step sequence. A possible route could start with a protected 2-aminophenol. This starting material could undergo a reaction to introduce the two-carbon side chain, for example, through a Heck reaction with a suitable vinyl derivative, followed by reduction. The thiol group could then be introduced, potentially via a directed ortho-metalation followed by quenching with sulfur.

Alternatively, one could start with a commercially available 2-mercaptophenethylamine and protect the thiol and amine groups. Subsequent manipulation of the aromatic ring, if necessary, could be performed, followed by deprotection. The synthesis of 2-aminothiophenol (B119425) itself can be achieved from 2-chloronitrobenzene through reaction with sodium sulfide (B99878) or disulfide, followed by reduction.

A general and widely used method for the preparation of 2-phenylethylamine derivatives involves the reduction of a corresponding nitrile. For instance, benzoyl cyanide can be reduced to 2-amino-1-phenylethanol, which can then be further manipulated.

Given the high reactivity of isocyanates, which can readily react with the thiol group, a blocked isocyanate strategy is often employed. In this approach, the isocyanate functionality is masked with a protecting group, which can be removed at a later stage, often thermally, to regenerate the reactive isocyanate.

Common blocking agents include phenols, oximes (like methyl ethyl ketoxime, MEKO), and caprolactam. mdpi.com The choice of blocking agent is crucial as it determines the deblocking temperature. For instance, MEKO-blocked isocyanates typically deblock at higher temperatures compared to some phenol-blocked counterparts. mdpi.comorganic-chemistry.org The deblocking temperature can be influenced by the electronic properties of the blocking agent; for example, phenols with electron-withdrawing substituents tend to deblock at lower temperatures. organic-chemistry.org

The reaction of a thiol with a blocked isocyanate can proceed via nucleophilic displacement of the blocking agent, allowing for the formation of a thiocarbamate linkage under milder conditions than direct reaction with an unblocked isocyanate.

The following interactive table summarizes common blocking agents for isocyanates and their typical deblocking temperatures.

| Blocking Agent | Typical Deblocking Temperature (°C) | Notes |

|---|---|---|

| Phenol | ~135 | Deblocking temperature can be lowered with electron-withdrawing substituents on the phenol ring. organic-chemistry.org |

| Methyl Ethyl Ketoxime (MEKO) | ~120-160 | A widely used blocking agent. mdpi.com |

| ε-Caprolactam | ~130-160 | Commercially important for blocked polyisocyanates. |

| Imidazole | Lower deblocking temperatures | Can be deblocked at ambient temperatures by reaction with thiols. organic-chemistry.org |

| 1,2,4-Triazole | Lower deblocking temperatures | Similar to imidazole, allows for deblocking under mild conditions. organic-chemistry.org |

The assembly of a bifunctional molecule like this compound can be approached through either a linear or a convergent synthesis.

The choice between a linear and a convergent approach depends on the complexity of the target molecule and the availability of suitable starting materials and coupling reactions. For this compound, a convergent approach might be more advantageous to avoid potential interference between the reactive functional groups during a lengthy linear sequence.

Strategies for Isocyanatoethyl Group Incorporation

Reaction Conditions and Optimization in Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product, particularly when dealing with sensitive functional groups like isocyanates and thiols.

The conversion of a primary amine to an isocyanate is a key transformation in the synthesis of the target molecule. Several methods are available for this conversion, each with its own set of reaction conditions that can be optimized.

Phosgenation: The traditional method involves the reaction of the amine with phosgene (B1210022) or a phosgene equivalent like triphosgene. This reaction is typically carried out in an inert solvent such as toluene (B28343) or dichloromethane. The optimization of this reaction would involve controlling the temperature, the rate of addition of the phosgenating agent, and the presence of a base to scavenge the HCl byproduct.

Phosgene-Free Methods: Due to the high toxicity of phosgene, several phosgene-free methods for isocyanate synthesis have been developed. These include the Curtius, Hofmann, and Schmidt rearrangements.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. The acyl azide is typically prepared from a carboxylic acid. Optimization of the Curtius rearrangement often focuses on the choice of solvent and the use of catalysts, such as Lewis acids (e.g., boron trifluoride), which can lower the required decomposition temperature and improve the yield of the isocyanate.

The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate. mdpi.com The reaction is typically carried out with bromine or chlorine in the presence of a base. Optimization would involve careful control of the stoichiometry of the reagents and the reaction temperature.

The Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid in the presence of a strong acid to yield an amine, again via an isocyanate intermediate. The optimization of this reaction involves the choice of acid catalyst and the control of the reaction temperature to manage the vigorous evolution of nitrogen gas.

The following interactive table summarizes key parameters for the optimization of these isocyanate formation reactions.

| Reaction | Key Optimization Parameters | Typical Conditions |

|---|---|---|

| Phosgenation | Temperature, rate of addition, base | Inert solvent (e.g., toluene), low to moderate temperature |

| Curtius Rearrangement | Temperature, solvent, catalyst | Thermal or photochemical conditions; Lewis acid catalysts can lower the temperature. |

| Hofmann Rearrangement | Stoichiometry, temperature, base | Aqueous or alcoholic solution with a hypohalite. |

| Schmidt Reaction | Acid catalyst, temperature | Strong acid (e.g., sulfuric acid) and hydrazoic acid. |

Catalytic Systems in Thiol and Isocyanate Chemistry

The reaction between thiols and isocyanates to form thiourethanes is a cornerstone of synthesizing compounds like this compound. This nucleophilic addition is significantly accelerated by catalysts. rsc.org Basic catalysts, particularly tertiary amines, are highly effective. upc.edu The mechanism involves the base facilitating the deprotonation of the thiol to form a more potent nucleophilic thiolate anion, which then readily attacks the electron-deficient carbonyl carbon of the isocyanate. rsc.orgupc.edu

Among the most effective basic catalysts are amidine compounds such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). upc.eduacs.orgrsc.org Systematic studies have shown DBU to be a highly efficient catalyst for the thiol-isocyanate reaction, capable of inducing an exothermic reaction within seconds even at low concentrations. acs.org The high activity of DBU can lead to very rapid, almost instantaneous reactions, which can be problematic for process control. upc.edu Other tertiary amines have also been studied for their catalytic activity in these reactions. acs.orgacs.org

In addition to basic catalysts, acid catalysts, particularly organometallic tin compounds like dibutyltin (B87310) dilaurate (DBTDL), are also employed in synthesizing polythiourethanes. upc.edu The selection of the catalyst is a key factor in controlling the reaction rate and achieving high yields for specific applications. upc.edu For some processes, latent catalysts that activate under specific stimuli (e.g., heat) are desirable to control the reaction onset. upc.edu

Table 1: Comparison of Catalysts in Thiol-Isocyanate Reactions

| Catalyst | Catalyst Type | Key Findings | Reference |

|---|---|---|---|

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Tertiary Amine (Amidine) | Identified as a highly effective and potent catalyst, facilitating rapid, exothermic reactions within seconds. acs.org | upc.eduacs.orgrsc.org |

| Triethylamine (B128534) (TEA) | Tertiary Amine | A common basic catalyst used in thiol-isocyanate polycondensation. upc.edu | upc.edu |

Solvent Effects and Reaction Environment Control

The reaction environment, particularly the choice of solvent, plays a critical role in the synthesis of thiourethanes from thiols and isocyanates. The rate of reaction between isocyanates and mercaptans is influenced by the solvent's properties. researchgate.net General findings suggest that the reaction rate increases with specific, especially nucleophilic, solvation. researchgate.net

The polarity of the solvent significantly affects the reaction rate, even in the absence of a catalyst. researchgate.net Studies on the reaction of phenyl isocyanate have shown that the reactivity increases in the order: Xylene < 1,4-Dioxane < Cyclohexanone. researchgate.net This indicates that more polar solvents can enhance the reaction rate. Common polar aprotic solvents used in the synthesis of related compounds include pyridine, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). researchgate.net

The primary stage of the catalyzed reaction involves the formation of a complex between the acidic mercaptan and a base, which can be the catalyst itself (like triethylamine) or a basic solvent. researchgate.net The solvent's ability to engage in hydrogen bonding can also influence the reaction mechanism and order. researchgate.net In industrial processes for isocyanate production, the synthesis is often carried out in inert solvents such as toluene, xylene, or chlorinated aromatic hydrocarbons at controlled temperatures and pressures. Careful control of the reaction environment is crucial to minimize side reactions, such as the formation of ureas from the reaction of isocyanates with trace amounts of water. scholaris.ca

Table 2: Influence of Solvents on Isocyanate Reactions

| Solvent | Polarity | Effect on Reaction Rate | Reference |

|---|---|---|---|

| Pyridine | Polar Aprotic | Commonly used in syntheses involving isocyanates. researchgate.net | researchgate.net |

| Dimethylformamide (DMF) | Polar Aprotic | Used in syntheses; contributes to increased reaction efficiency. researchgate.net | researchgate.net |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | A common solvent for isocyanate reactions. researchgate.net | researchgate.net |

| Xylene | Nonpolar | Associated with a lower reaction rate compared to polar solvents. researchgate.net | researchgate.net |

| 1,4-Dioxane | Relatively Nonpolar | Shows a moderate reaction rate. researchgate.net | researchgate.net |

Regioselectivity and Stereochemical Considerations in Benzene-1-thiol Derivatives

The synthesis of specifically substituted benzene derivatives, such as this compound, requires precise control over the position of functional groups on the aromatic ring, a concept known as regioselectivity. libretexts.org In electrophilic aromatic substitution (EAS), the primary method for functionalizing benzene rings, the existing substituents on the ring dictate the position of incoming electrophiles. libretexts.org

Substituents are broadly classified as activating or deactivating, and as ortho-/para-directing or meta-directing. libretexts.org A thiol (-SH) group, analogous to a hydroxyl (-OH) group, is an activating group and an ortho-, para-director. This is because the lone pairs on the sulfur atom can be donated to the benzene ring through resonance, stabilizing the positively charged intermediate (the arenium ion) that forms during ortho and para attack. libretexts.org Therefore, in the synthesis of a benzene-1-thiol derivative, an electrophilic substitution reaction would preferentially occur at the positions ortho and para to the thiol group.

Stereochemical considerations are also relevant, particularly in reactions involving additions to double or triple bonds, such as thiol-ene or thiol-yne reactions. wikipedia.orgnih.gov While the synthesis of this compound may not directly involve these reactions for the aromatic core, any modifications to the ethyl side chain could be subject to stereochemical control. For instance, radical thiol-ene additions typically result in an anti-Markovnikov product and can be used to facilitate cis-trans isomerizations of alkenes. wikipedia.org

Purification and Isolation Techniques for Complex Organic Molecules

The purification of a bifunctional molecule like this compound, which contains both a reactive isocyanate group and an easily oxidized thiol group, presents unique challenges. Standard purification techniques must be adapted to accommodate the properties of both functional groups.

For the isocyanate component, purification is often achieved through distillation, frequently using thin-film or falling-film evaporators to handle high-boiling and thermally sensitive compounds. google.com In industrial preparations, crude isocyanate is typically purified after the removal of solvents and by-products like hydrogen chloride and phosgene. google.com

Thiols, on the other hand, are susceptible to air oxidation, which can lead to the formation of disulfides. Therefore, their purification often requires measures to prevent this. Using acidic alumina (B75360) instead of silica (B1680970) for column chromatography may help prevent oxidation, as thiols are generally more stable at a lower pH. reddit.com All glassware used for handling thiols should be meticulously cleaned, often by soaking in a bleach bath overnight to oxidize any residual thiol, thereby preventing contamination and odor issues. rochester.edu

When purifying a molecule containing both groups, a combination of techniques may be necessary. Distillation under reduced pressure could be a viable option, provided the compound is thermally stable. Chromatographic methods would require careful selection of the stationary phase (e.g., acidic alumina) and de-gassed solvents to prevent both oxidation of the thiol and reaction of the isocyanate with protic impurities. reddit.comrochester.edu Post-reaction workup would involve washing steps to remove catalysts and reagents, followed by drying and solvent removal before final purification. rsc.org

Reactivity and Reaction Mechanisms of 2 2 Isocyanatoethyl Benzene 1 Thiol

Fundamental Thiol-Isocyanate Reaction Kinetics and Thermodynamics

The reaction between a thiol and an isocyanate to form a thiourethane is a type of polyaddition reaction. This reaction is generally exothermic and proceeds readily, especially in the presence of a catalyst. The kinetics are typically first-order with respect to the concentrations of the thiol, the isocyanate, and, when used, the catalyst. researchgate.net In the specific case of 2-(2-isocyanatoethyl)benzene-1-thiol, the reaction is an intramolecular cyclization, where the concentration of both reactive moieties is inherently linked within the same molecule.

The fundamental reaction mechanism is a nucleophilic addition. The sulfur atom of the thiol group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. researchgate.net The isocyanate group's carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the thiol group attacks the carbonyl carbon of the isocyanate.

Intermediate Formation: This attack leads to the formation of a transient, unstable intermediate.

Proton Transfer: A proton is transferred from the sulfur atom to the nitrogen atom of the isocyanate group.

Product Formation: The final product is a stable cyclic thiourethane. In the case of this compound, this intramolecular reaction results in the formation of a seven-membered ring structure.

This reaction is highly efficient and typically proceeds without the formation of significant by-products. researchgate.net

While the thiol-isocyanate reaction can proceed without a catalyst, its rate is significantly enhanced by the presence of either base or acid catalysts. upc.edu Catalysts are often employed to achieve near-quantitative conversion in minutes or even seconds. researchgate.net

Basic catalysts are most commonly used for thiol-isocyanate reactions. upc.edu They function by activating the thiol group through deprotonation, which forms a thiolate anion (RS⁻). upc.edu The thiolate anion is a much stronger nucleophile than the neutral thiol, which dramatically accelerates the rate of attack on the isocyanate's electrophilic carbon. upc.edu

Commonly used base catalysts include tertiary amines like triethylamine (B128534) (TEA) and amidine compounds such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). upc.edursc.org The catalytic efficiency depends on the basicity of the catalyst and steric hindrance around the active site. researchgate.net For instance, DBU is recognized as a particularly potent catalyst for this reaction. rsc.org The reaction is often so rapid in the presence of a base that it can be difficult to process in intermolecular polymerizations due to the fast increase in viscosity. upc.edu

While less common for thiol-isocyanate reactions than for the analogous alcohol-isocyanate reactions, Lewis acid catalysts, including organometallic compounds, can also be used. These catalysts function through electrophilic activation. upc.eduacs.org They coordinate with the lone pair electrons on the nitrogen or oxygen atom of the isocyanate group. upc.edu This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the neutral thiol nucleophile. upc.eduacs.org

Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are frequently used as catalysts in the broader field of polyurethane chemistry and can be applied to thiourethane synthesis as well. upc.edu

Monitoring the conversion rate of the thiol-isocyanate reaction is crucial for understanding its kinetics and ensuring completion. Fourier-transform infrared (FTIR) spectroscopy is a primary and highly effective method for this purpose. upc.eduirdg.org

The reaction can be tracked in real-time by monitoring the disappearance of the characteristic stretching vibration of the isocyanate group (-NCO), which presents as a strong, sharp absorption band around 2270 cm⁻¹. researchgate.net Concurrently, one can observe the appearance of bands corresponding to the newly formed thiourethane linkage, such as the N-H stretching and bending vibrations. researchgate.net The quantitative analysis of the decrease in the isocyanate peak area over time allows for the determination of reaction kinetics. researchgate.netresearchgate.net

Other analytical techniques that can be employed for monitoring include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to follow the disappearance of the thiol proton signal and the appearance of new signals corresponding to the cyclic thiourethane product. Flow NMR can be particularly powerful for in operando reaction monitoring. acs.org

Differential Scanning Calorimetry (DSC): DSC can be used to study the curing evolution by measuring the heat flow associated with the exothermic reaction. upc.edu

Catalysis of Thiol-Isocyanate Reactions

Influence of Molecular Structure on Reactivity

The specific molecular structure of this compound has a profound influence on its reactivity, primarily due to the intramolecular nature of the reaction.

Key structural features affecting reactivity include:

Proximity of Functional Groups: The ortho-positioning of the thiol and the isocyanatoethyl groups on the benzene (B151609) ring places them in close proximity, facilitating a rapid intramolecular cyclization. This "effective concentration" is very high, leading to a significantly faster reaction rate compared to an equivalent intermolecular reaction. The resulting product is a thermodynamically stable seven-membered ring.

Electronic Effects: The nature of the groups attached to the thiol and isocyanate moieties influences their reactivity. Aromatic thiols (thiophenols) are generally less reactive than aliphatic thiols in this reaction. researchgate.net In this compound, the thiol is attached to a benzene ring, which might slightly decrease its nucleophilicity compared to an aliphatic thiol. Conversely, the isocyanate group is attached to an aliphatic ethyl linker, making it a typical aliphatic isocyanate.

Steric Hindrance: While the ortho substitution pattern is crucial for the intramolecular reaction, significant steric bulk near either the thiol or isocyanate group could potentially hinder the reaction. However, in this specific molecule, the ethyl linker provides sufficient flexibility for the reactive centers to achieve the necessary orientation for cyclization with minimal steric strain.

The interplay of these factors makes this compound a highly reactive molecule, predisposed to undergo rapid and efficient intramolecular cyclization to form a cyclic thiourethane.

Interactive Data Tables

Table 1: Relative Catalytic Activity of Common Base Catalysts in Thiol-Isocyanate Reactions Data is illustrative and based on general findings in the literature. researchgate.net

| Catalyst | Catalyst Type | Relative Reaction Rate |

| DBU | Amidine | Very High |

| Triethylamine | Tertiary Amine | High |

| Imidazole | Heterocyclic Amine | Moderate |

| Pyridine | Heterocyclic Amine | Low |

Table 2: Characteristic Infrared Spectroscopy Bands for Monitoring the Reaction

| Functional Group | Wavenumber (cm⁻¹) | Observation During Reaction |

| Isocyanate (-NCO) | ~2270 | Disappears |

| Thiol (-SH) | ~2550 | Disappears |

| Amine (N-H stretch) | ~3300 | Appears |

| Carbonyl (C=O) | ~1670 | Appears |

Electronic Effects of the Benzene Ring on Isocyanate Reactivity

The reactivity of the isocyanate group (-NCO) is fundamentally determined by the electrophilicity of its central carbon atom. This electrophilicity in this compound is modulated by the electronic effects of the attached benzene ring and its thiol substituent. These effects are primarily transmitted via induction, as the ethyl spacer between the ring and the isocyanate group largely isolates the -NCO moiety from the ring's resonance (mesomeric) effects.

Substituents on a benzene ring can either donate or withdraw electron density, which in turn influences the reactivity of attached functional groups. rsc.orgma.edustudymind.co.uk Electron-donating groups increase the electron density of the ring, while electron-withdrawing groups decrease it. libretexts.orglibretexts.org In this molecule, the benzene ring itself, relative to a simple alkyl chain, acts as a mild electron-withdrawing group through induction due to the higher s-character of its sp² hybridized carbons. This inductive withdrawal enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to a purely aliphatic isocyanate.

The thiol (-SH) group at the ortho position also exerts an electronic influence. Thiols are generally considered to be weakly activating groups in the context of electrophilic aromatic substitution, capable of donating electron density via resonance. masterorganicchemistry.com However, due to the ethyl spacer, this resonance effect does not directly extend to the isocyanate group. Instead, the inductive effect of the sulfur atom is more relevant. Sulfur is more electronegative than carbon, leading to a slight inductive withdrawal of electron density from the ring, which can marginally increase the electrophilicity of the isocyanate group.

| Substituent Group | Electronic Effect on Benzene Ring | Influence on a Side-Chain Electrophile (like -NCO) |

| Phenyl (-C₆H₅) | Inductively withdrawing | Increases electrophilicity |

| Thiol (-SH) | Weakly activating (Resonance) / Weakly withdrawing (Inductive) | Minor inductive withdrawal, slightly increasing electrophilicity |

| Alkyl (-R) | Inductively donating | Decreases electrophilicity |

This table illustrates the general electronic effects of substituent groups on the reactivity of an attached electrophilic center.

Steric Hindrance Effects on Reaction Pathways

Steric hindrance plays a crucial role in dictating the accessibility of the reactive sites in this compound. The ortho-positioning of the thiol (-SH) and the 2-isocyanatoethyl (-CH₂CH₂NCO) groups creates a sterically crowded environment around both functional moieties. This phenomenon, often referred to as the "ortho effect," can significantly influence reaction rates and pathways. wikipedia.orgstackexchange.com

The approach of a nucleophile to the electrophilic carbon of the isocyanate group can be physically impeded by the adjacent thiol group. The degree of this steric hindrance depends on the size of the attacking nucleophile. libretexts.orgyoutube.com Small nucleophiles, such as water or ammonia, may experience minimal hindrance, whereas larger molecules, like secondary amines or bulky alcohols, will face greater difficulty in accessing the reaction center. This can lead to a decrease in the reaction rate compared to a sterically unhindered isocyanate, such as phenyl isocyanate.

Similarly, the reactivity of the thiol group can be affected by the adjacent isocyanatoethyl side chain. While the thiol is a potent nucleophile, its ability to react with bulky electrophiles may be diminished. Consequently, steric effects can create a preference for reactions with smaller reagents and may favor the para-isomer in competitive reaction scenarios if one were present. libretexts.orgmasterorganicchemistry.com

Intermolecular Interactions in Reaction Systems (e.g., Hydrogen Bonding)

Intermolecular forces, particularly hydrogen bonding, can significantly influence the reaction kinetics involving this compound. Although the thiol S-H bond is a weaker hydrogen bond donor than the O-H bond in alcohols, it can still participate in these interactions.

In the absence of other hydrogen-bonding species, weak intermolecular hydrogen bonds can form between the thiol hydrogen of one molecule and the nitrogen or oxygen atom of the isocyanate group, or the sulfur atom of the thiol group, of another molecule. Such interactions can lead to the formation of dimeric or oligomeric associates in solution.

More significantly, in reaction systems containing protic solvents (like alcohols) or nucleophiles with N-H or O-H bonds, hydrogen bonding plays a key role. For instance, an alcohol can form a hydrogen bond with the nitrogen atom of the isocyanate group. This interaction increases the polarization of the N=C bond, making the carbon atom even more electrophilic and thus more susceptible to nucleophilic attack by another alcohol molecule. Catalysts, especially tertiary amines, can also interact via hydrogen bonding, activating the nucleophile (e.g., the thiol) by deprotonation.

Exploration of Alternative Reaction Pathways for the Thiol and Isocyanate Moieties

The dual functionality of this compound allows for a diverse range of chemical transformations beyond the simple reactions of each individual group.

Thiol-Ene Reactions (Hydrothiolation)

The thiol group readily participates in thiol-ene reactions, a powerful and efficient class of "click" chemistry. This reaction involves the addition of the S-H bond across a carbon-carbon double bond (an alkene or "ene"). The reaction can proceed via two primary mechanisms: a free-radical addition or a nucleophilic Michael addition.

Free-Radical Addition: Initiated by UV light or a thermal radical initiator, a thiyl radical (RS•) is formed. This radical adds to the alkene, typically in an anti-Markovnikov fashion, to generate a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain.

Michael Addition: In the presence of a base catalyst, the thiol is deprotonated to form a highly nucleophilic thiolate anion (RS⁻). This anion then attacks an electron-deficient alkene (e.g., an acrylate (B77674) or maleimide) in a conjugate addition.

The thiol moiety of this compound can be utilized in this manner to graft the molecule onto polymers, surfaces, or other molecules containing alkene functionalities, leaving the isocyanate group available for subsequent reactions.

| Reaction Type | Initiator/Catalyst | Typical Alkene Substrate | Key Features |

| Radical Thiol-Ene | UV light, AIBN, etc. | Unactivated alkenes, acrylates | Oxygen tolerant, rapid, anti-Markovnikov selectivity |

| Michael Addition Thiol-Ene | Base (e.g., tertiary amine) | Electron-deficient alkenes (e.g., acrylates, maleimides) | No initiator required, rapid, conjugate addition |

This table summarizes typical conditions and features of thiol-ene reactions.

Isocyanate Reactions with Other Nucleophiles (e.g., Alcohols, Amines)

The isocyanate group is a powerful electrophile that reacts readily with a wide variety of nucleophiles. rsc.org This reactivity is central to polyurethane and polyurea chemistry.

Reaction with Alcohols: Isocyanates react with alcohols to form urethane (B1682113) (also known as carbamate) linkages. This reaction is often catalyzed by organometallic compounds (like dibutyltin dilaurate) or tertiary amines.

Reaction with Amines: The reaction with primary or secondary amines is typically very fast, even without a catalyst, and yields a urea (B33335) linkage. This reaction is generally faster than the corresponding reaction with alcohols.

Reaction with Water: Isocyanates can also react with water, first forming an unstable carbamic acid which then decomposes to yield an amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate molecule to form a urea.

The isocyanate group of this compound can thus be used to form covalent bonds with any molecule possessing an active hydrogen, such as hydroxyl- or amine-functionalized polymers, surfaces, or biomolecules.

| Nucleophile | Functional Group | Resulting Linkage | Product Name | Relative Reaction Rate |

| Primary Amine | -NH₂ | -NH-CO-NH- | Urea | Very Fast |

| Secondary Amine | >NH | >N-CO-NH- | Urea | Fast |

| Alcohol | -OH | -O-CO-NH- | Urethane (Carbamate) | Moderate |

| Thiol | -SH | -S-CO-NH- | Thiourethane (Thiocarbamate) | Moderate to Slow |

| Water | H₂O | -NH-CO-NH- (after rearrangement) | Urea | Slow |

This table outlines the reaction of isocyanates with common nucleophiles. Rates are general and can be heavily influenced by catalysts, steric factors, and electronic effects.

Cyclization Reactions Involving Both Functional Groups

The ortho-disubstituted arrangement of the thiol and isocyanatoethyl groups in this compound creates the potential for intramolecular cyclization. In such a reaction, the nucleophilic thiol group on the benzene ring would attack the electrophilic isocyanate carbon within the same molecule.

This intramolecular nucleophilic attack, likely promoted by a base catalyst to form the more potent thiolate anion, would result in the formation of a new heterocyclic ring system. The reaction would proceed via the formation of a seven-membered ring containing a thiourethane linkage fused to the benzene ring. The product would be a derivative of a benzothiazepine. Such cyclization reactions are a powerful strategy in organic synthesis for constructing complex molecular architectures from linear precursors. rsc.org

The favorability of this intramolecular pathway versus intermolecular polymerization would depend on reaction conditions such as concentration (cyclization is favored at high dilution) and the presence of specific catalysts that can promote the ring-closing step.

Polymerization and Macromolecular Synthesis Utilizing 2 2 Isocyanatoethyl Benzene 1 Thiol

Formation of Poly(thiourethane) Networks

No specific data available for 2-(2-Isocyanatoethyl)benzene-1-thiol.

No specific data available for this compound.

No specific data available for this compound.

No specific data available for this compound.

Copolymerization Studies

No specific data available for this compound.

No specific data available for this compound.

No specific data available for this compound.

Controlled Polymerization Techniques

The unique bifunctional nature of this compound, possessing both a reactive isocyanate group and a thiol group, makes it a theoretically interesting candidate for various controlled polymerization techniques. These methods could potentially leverage one or both functional groups to create polymers with precise structures and functionalities.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile method of controlled radical polymerization that can tolerate a wide range of functional monomers. wikipedia.org The thiol group on this compound could theoretically participate in RAFT polymerization in several ways. It could act as a chain transfer agent (CTA), or polymers could be synthesized and then functionalized with this molecule. researchgate.netgoogle.com

The isocyanate group is generally stable under radical polymerization conditions, allowing for the synthesis of polymers with pendant isocyanate groups that can be used for post-polymerization modification. researchgate.net For instance, a monomer containing an acrylate (B77674) or vinyl group could be copolymerized under RAFT control, with the this compound incorporated to introduce reactive sites. The resulting polymer would have pendant isocyanate groups available for "click" type reactions with amines or alcohols. researchgate.net

Table 1: Theoretical RAFT Polymerization Parameters

| Parameter | Potential Role/Condition for this compound |

|---|---|

| Monomer Type | Co-monomer with vinyl or acrylic monomers |

| RAFT Agent (CTA) | Dithioesters, trithiocarbonates, xanthates wikipedia.org |

| Initiator | Azo-compounds (e.g., AIBN) |

| Solvent | Anhydrous, non-protic solvents to protect the isocyanate group |

| Post-Polymerization | Reaction of pendant isocyanate with nucleophiles (alcohols, amines) |

Atom Transfer Radical Polymerization (ATRP)

ATRP is another robust controlled radical polymerization method that relies on a transition metal catalyst to control the polymerization of various monomers, including styrenes and (meth)acrylates. wikipedia.orgcmu.edu Similar to RAFT, ATRP is tolerant of many functional groups.

In the context of this compound, one could envision its use in creating functional polymers. For example, a polymer with a terminal halogen atom, synthesized via ATRP, could undergo nucleophilic substitution where the thiol group of this compound displaces the halogen, thus introducing a pendant isocyanate group at the chain end. cmu.edu Alternatively, an initiator containing a protected thiol could be used, and after polymerization, the deprotected thiol could react with an isocyanate-containing molecule. The primary challenge would be the potential for the thiol group to react with the catalyst or the propagating chain, which would require careful selection of reaction conditions and protecting groups.

Photoinitiated Polymerization Systems

Photoinitiated systems offer excellent spatial and temporal control over polymerization. nih.govdigitellinc.com The thiol group of this compound is particularly suited for photoinitiated thiol-ene "click" chemistry. google.comsci-hub.box This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an 'ene'). nih.gov

A potential application would involve reacting this compound with a multi-ene monomer or polymer under UV light in the presence of a photoinitiator. researchgate.netelsevierpure.com This would result in a polymer network where the isocyanate group is incorporated. These pendant isocyanate groups would then be available for further functionalization, allowing for the creation of complex surfaces or materials. rsc.org The reaction is typically rapid and can often be performed under ambient conditions. sci-hub.box

Table 2: Potential Components for Photoinitiated Thiol-Ene Reaction

| Component | Example | Role |

|---|---|---|

| Thiol | This compound | Adds across the double bond, incorporating the isocyanate functionality |

| Ene | Poly(ethylene glycol) diacrylate, Norbornene-functionalized polymers | Forms the polymer backbone or cross-links |

| Photoinitiator | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Generates radicals upon UV exposure to initiate the reaction |

| Light Source | UV lamp (e.g., 365 nm) | Provides energy to activate the photoinitiator |

Macromolecular Architectures and Topology

The ability to control polymerization allows for the synthesis of polymers with various complex architectures. The bifunctionality of this compound offers theoretical pathways to create both linear and more complex branched structures.

Linear Polymer Chain Elongation

Linear polymers with pendant functional groups can be readily synthesized using controlled radical polymerization techniques like RAFT or ATRP. By using this compound as a co-monomer (assuming it is first modified to contain a polymerizable group like a vinyl or acrylate moiety while preserving the isocyanate and thiol), it would be possible to create linear chains with these functionalities.

Alternatively, a well-defined linear polymer synthesized by RAFT could have its thiocarbonylthio end-group removed to generate a terminal thiol. google.comlookchem.com This thiol-terminated polymer could then be reacted with a molecule containing both an isocyanate and another reactive group, effectively functionalizing the chain end for further elongation or block copolymer synthesis.

Branched Polymers and Dendrimer Structures

Dendrimers and hyperbranched polymers are macromolecules characterized by their highly branched, three-dimensional structures. instras.comnih.govmdpi.com The synthesis of such structures often relies on monomers with multiple reactive sites (e.g., AB₂ type monomers).

The thiol and isocyanate groups of this compound could be exploited in a stepwise synthesis to build dendritic structures. For instance, the thiol could react with an epoxide-containing core (a thiol-epoxy click reaction), which often generates a new hydroxyl group. rsc.org This hydroxyl group could then be used as a site for further reactions to build the next "generation" of the dendrimer. The isocyanate group, being orthogonal in reactivity, could be preserved throughout the synthesis for final surface functionalization. This approach would allow for the creation of dendrimers with a precisely placed layer of isocyanate functionalities on their periphery. rsc.org

Advanced Material Applications Derived from 2 2 Isocyanatoethyl Benzene 1 Thiol Based Polymers

Functional Polymeric Surfaces and Coatings

The dual reactivity of 2-(2-isocyanatoethyl)benzene-1-thiol is particularly advantageous for engineering functional surfaces and high-performance coatings. The thiol and isocyanate groups provide orthogonal handles for covalent attachment and polymerization, leading to robust and versatile surface modifications.

Surface Modification and Grafting Strategies

The creation of functional polymeric surfaces can be rapidly achieved through base-catalyzed thiol-isocyanate "click" reactions. rsc.org This chemistry allows for the efficient grafting of polymer chains to or from a substrate, altering its surface properties such as wettability, adhesion, and biocompatibility. rsc.orgacs.org

Two primary grafting strategies are employed:

"Grafting to": This method involves attaching pre-synthesized polymer chains with reactive end-groups (e.g., a thiol) to a surface functionalized with complementary groups (e.g., isocyanates). nih.gov The thiol-isocyanate reaction ensures a high-yield coupling, forming a dense layer of polymer brushes. researchgate.net

"Grafting from": In this approach, an initiator is first immobilized on the surface. Polymerization of monomers is then initiated directly from these surface-bound sites. rsc.org For instance, a surface can be modified to present thiol groups, which can then participate in photo-initiated thiol-ene polymerizations to grow a polymer network from the surface. nih.gov

These strategies enable the creation of micropatterned and multicomponent polymer brush surfaces. rsc.org For example, a surface can be functionalized with isocyanate groups and subsequently reacted with various thiol-containing molecules to introduce specific functionalities. rsc.org This versatility is crucial for applications in biomaterials, where surface properties must be precisely controlled to influence protein adsorption and cell adhesion. nih.gov

Development of UV-Curable Systems

Polymers based on thiol chemistry are well-suited for UV-curable coatings, which offer environmental benefits like low volatile organic compound (VOC) emissions, high efficiency, and rapid curing times. researchgate.netpcimag.com The primary mechanism used is the photoinitiated thiol-ene polymerization. researchgate.net This reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond ('ene'). nih.gov

The process is typically initiated by a photoinitiator that generates free radicals upon exposure to UV light. mdpi.comadhesion.kr These radicals abstract a hydrogen atom from a thiol, creating a thiyl radical. This thiyl radical then reacts with an 'ene', and the resulting carbon-centered radical abstracts a hydrogen from another thiol, propagating the cycle. nih.gov This step-growth mechanism leads to the rapid formation of a uniformly cross-linked polymer network. acs.org An advantage of thiol-ene systems is their reduced susceptibility to oxygen inhibition compared to traditional acrylate-based photopolymerizations. nih.gov

Innovations in this area include the development of waterborne poly(thiourethane-urethane) acrylate (B77674) (WPTUA) coatings that combine the benefits of thiol-click chemistry with an interpenetrating network structure, resulting in coatings with superior hardness, toughness, and water resistance for delicate substrates. european-coatings.com

Table 1: Comparison of UV-Curable Coating Chemistries

| Feature | Thiol-Ene Systems | Acrylate Systems |

|---|---|---|

| Curing Mechanism | Radical-mediated step-growth | Radical-mediated chain-growth |

| Oxygen Inhibition | Less susceptible nih.gov | Highly susceptible |

| Curing Speed | Rapid acs.org | Rapid |

| Shrinkage | Low | High |

| Network Uniformity | High nih.gov | Can be heterogeneous |

| Initiation | Photo or thermal initiation researchgate.net | Photo or thermal initiation |

Stimuli-Responsive Poly(thiourethane) Materials

Poly(thiourethane) (PTU) networks derived from monomers like this compound can be designed as "smart" materials that respond to external stimuli, most notably temperature. This responsiveness is engineered through control of the polymer network architecture, particularly the cross-link density and the nature of the constituent segments.

Shape Memory Polymers and Their Mechanisms

Shape memory polymers (SMPs) are materials that can be deformed and fixed into a temporary shape, and later recover their original, permanent shape upon exposure to an external stimulus such as heat. acs.org Polyurethane-based SMPs are well-known, and their polythiourethane analogues also exhibit excellent shape memory properties. researchgate.netresearchgate.net

The mechanism relies on the polymer's network structure, which consists of two main components:

Netpoints (Permanent Shape): These are covalent cross-links that determine the permanent shape of the material. researchgate.net

Switching Segments (Temporary Shape): These are polymer chains between the cross-links that can be softened or mobilized by a stimulus. The glass transition temperature (Tg) often serves as the switching temperature (Ttrans). nih.gov

The shape memory cycle involves heating the polymer above its Tg, deforming it into a temporary shape, and then cooling it below Tg to "freeze" the chains in place. nih.gov The stored entropic energy from the deformation provides the driving force for recovery. researchgate.net When the material is reheated above Tg, the switching segments regain mobility, allowing the network to relax back to its original, thermodynamically favored shape. nih.gov PTU networks have been shown to achieve high shape fixity and recovery ratios, often exceeding 90%. acs.org

Table 2: Properties of Representative Polyurethane-Based Shape Memory Polymers

| Polymer System | Transition Temp. (Tg) | Shape Fixity Ratio (Rf) | Shape Recovery Ratio (Rr) | Key Feature |

|---|---|---|---|---|

| Thermoplastic PU (HDI-based) | 44–51 °C (wet) acs.org | 72–76% acs.org | 91–94% acs.org | Tunable mechanical properties independent of shape memory properties. acs.org |

| Thermoset PU (MP4510) | 45 °C nih.gov | >95% | >99% | Excellent recovery due to a stable, chemically crosslinked network. nih.gov |

| PCL-Urethane Network | Varies with PCL Mwtandfonline.com | Not specified | Not specified | Thermally reversible cross-links allow for reprocessability. tandfonline.com |

Thermoresponsive Polymer Networks

The same molecular mechanisms that enable shape memory also impart general thermoresponsive behavior to PTU networks. The transition from a hard, glassy state to a soft, rubbery state across the glass transition temperature (Tg) is fundamental to their function. researchgate.net This change is marked by a significant drop in the material's modulus.

In cross-linked PTU networks, the density of the covalent network dictates the rubbery modulus above Tg, while the interactions between polymer chains (e.g., hydrogen bonding in urethane (B1682113)/thiourethane linkages) influence the glassy modulus below Tg. acs.org By systematically varying the monomers and cross-link density, the Tg and the mechanical properties of the network can be precisely tuned. acs.orgbohrium.com

This tunability allows for the design of materials that respond to specific physiological temperatures for biomedical applications or act as actuators and sensors. mdpi.com For instance, some thermoresponsive polymer networks exhibit a Lower Critical Solution Temperature (LCST) or an Upper Critical Solution Temperature (UCST), where they undergo a phase transition in a solvent at a specific temperature. rsc.org While more common in hydrogels, this principle can be adapted to solid polymer networks to control properties like swelling or permeability. jakubdostalek.czacs.org

Hydrogel and Cross-Linked Network Formulations

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water. Thiol-based "click" chemistry, particularly thiol-ene reactions, is an attractive method for forming hydrogels for biomedical applications due to its biocompatibility, rapid reaction rates, and ability to proceed in aqueous environments under mild conditions. nih.govrsc.orgacs.org

The formation of these networks involves the reaction of multifunctional macromolecular monomers (macromers). nih.gov For example, a multi-arm poly(ethylene glycol) (PEG) functionalized with 'ene' groups (like norbornene) can be cross-linked with thiol-containing molecules (e.g., peptides with cysteine residues) via photo-polymerization. nih.gov This step-growth polymerization process results in a more homogeneous network structure compared to traditional chain-growth polymerizations. nih.gov

The key advantages of using thiol-ene chemistry for hydrogel formation include:

Spatiotemporal Control: Photoinitiation allows for precise control over where and when the gelation occurs, which is useful for applications like 3D cell culture and photopatterning. rsc.orgacs.org

Cytocompatibility: The reaction can be initiated with low doses of long-wavelength UV light or even visible light, using water-soluble and non-toxic photoinitiators, which minimizes damage to encapsulated cells. rsc.org

Tunable Properties: The mechanical properties (e.g., stiffness) and degradation characteristics of the hydrogel can be controlled by varying the monomer concentration, cross-linker type, and cross-linking density. rsc.org

These features make thiol-ene hydrogels highly suitable for advanced applications such as controlled drug delivery, tissue engineering scaffolds, and 3D cell culture matrices that mimic the native extracellular environment. nih.govnih.govrsc.org

Table 3: Common Components in Thiol-Ene Hydrogel Formulations

| Component | Role | Example(s) |

|---|---|---|

| 'Ene' Macromer | Provides the carbon-carbon double bonds for cross-linking. | Multi-arm PEG-Norbornene, Allyloxycarbonyl-functionalized peptides nih.govrsc.org |

| Thiol Cross-linker | Provides thiol groups to react with the 'ene' groups. | Bis-cysteine peptides, Poly(ethylene glycol) dithiol nih.gov |

| Photoinitiator | Generates radicals upon light exposure to initiate the reaction. | LAP (Lithium acylphosphinate), Irgacure 2959, Eosin-Y nih.govrsc.org |

| Solvent | Typically an aqueous buffer to create the hydrogel. | Phosphate-buffered saline (PBS), Cell culture medium rsc.org |

Design of Reactive Hydrogels

There is no available research detailing the design or synthesis of reactive hydrogels using polymers based on this compound. General studies on reactive hydrogels often utilize various isocyanate and thiol-containing monomers, but specific data or findings related to this particular compound are absent.

Applications in Adhesives and Resins

No published data or research could be found on the application of polymers from this compound in the formulation of adhesives or resins. While the adhesive and resin industries utilize thiol-based chemistries for various formulations, the specific use and performance characteristics of polymers from this compound have not been reported.

Analytical and Spectroscopic Characterization of 2 2 Isocyanatoethyl Benzene 1 Thiol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is a powerful tool for identifying the key functional groups in 2-(2-isocyanatoethyl)benzene-1-thiol, namely the isocyanate (-N=C=O) and the thiol (-SH) groups. The isocyanate group exhibits a strong and sharp absorption band due to the asymmetric stretching vibration of the N=C=O moiety. This peak is typically observed in the range of 2250-2275 cm⁻¹. Its high intensity and distinct position in a relatively uncongested region of the infrared spectrum make it an excellent marker for the presence of the isocyanate functionality. acs.org

The thiol S-H stretching vibration, in contrast, gives rise to a weak and sharp absorption band in the region of 2550-2600 cm⁻¹. beilstein-journals.org The weakness of this band can sometimes make it difficult to observe, especially in dilute samples.

Beyond these key functional groups, the FTIR spectrum of this compound would also display characteristic absorptions for the aromatic ring. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring typically appearing in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ range, which can provide information about the substitution pattern of the benzene (B151609) ring. The presence of the ethyl linker would be indicated by C-H stretching vibrations of the CH₂ groups, usually found between 2850 and 2960 cm⁻¹.

In reactions involving this compound, such as its polymerization or reaction with nucleophiles, FTIR spectroscopy is invaluable for monitoring the conversion of the isocyanate group. The disappearance of the strong -N=C=O band at ~2270 cm⁻¹ is a clear indicator of the reaction's progress. acs.org

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 | Strong, Sharp |

| Thiol (-SH) | Stretch | 2550 - 2600 | Weak, Sharp |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Medium |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. The selection rules for Raman spectroscopy favor the detection of vibrations of non-polar or symmetric bonds.

For this compound, the symmetric stretching of the benzene ring would produce a strong Raman signal. The C-S stretching vibration, typically found in the 600-800 cm⁻¹ range, is also expected to be Raman active. While the S-H stretch is often weak in FTIR, it can sometimes be more readily observed in the Raman spectrum. The isocyanate group also has a symmetric stretching mode that is Raman active, although it may be weaker than its asymmetric counterpart in the FTIR spectrum.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a more definitive structural confirmation.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | Ring Breathing/Stretching | ~1000, ~1600 | Strong |

| C-S | Stretch | 600 - 800 | Medium |

| Thiol (-SH) | Stretch | 2550 - 2600 | Weak to Medium |

| Isocyanate (-N=C=O) | Symmetric Stretch | ~1400 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound would provide a wealth of information for confirming its structure. The aromatic protons on the benzene ring are expected to appear as a complex multiplet in the downfield region, typically between 7.0 and 7.5 ppm. The specific splitting pattern of these protons would depend on their coupling with each other and could confirm the 1,2- (or ortho-) substitution pattern.

The two methylene (B1212753) (CH₂) groups of the ethyl linker would give rise to two distinct signals, likely appearing as triplets due to coupling with each other. The CH₂ group adjacent to the aromatic ring would be expected at approximately 2.8-3.1 ppm, while the CH₂ group attached to the isocyanate group would be shifted further downfield to around 3.5-3.8 ppm due to the electron-withdrawing nature of the isocyanate.

The thiol proton (-SH) typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as concentration, solvent, and temperature, but it is often found in the range of 3.0-4.0 ppm for aromatic thiols.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (Ar-H) | Multiplet | 7.0 - 7.5 |

| Thiol (-SH) | Broad Singlet | 3.0 - 4.0 |

| Methylene (-CH₂-NCO) | Triplet | 3.5 - 3.8 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be expected for each unique carbon atom.

The carbon atom of the isocyanate group (-N=C=O) is characteristically found in the range of 120-125 ppm. The aromatic carbons would produce a set of signals between approximately 110 and 140 ppm. The number of signals would depend on the symmetry of the molecule, but for a 1,2-disubstituted benzene ring, six distinct signals would be expected. The carbon atom attached to the thiol group (C-S) would likely be found around 130 ppm, while the carbon attached to the ethyl group (C-CH₂) would be in a similar region.

The two methylene carbons of the ethyl linker would appear in the aliphatic region of the spectrum. The carbon adjacent to the aromatic ring would be expected around 30-35 ppm, and the carbon adjacent to the isocyanate group would be slightly more downfield, around 40-45 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isocyanate (-N=C =O) | 120 - 125 |

| Aromatic (Ar-C) | 110 - 140 |

| Methylene (-C H₂-NCO) | 40 - 45 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the two methylene groups of the ethyl linker and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for establishing the connectivity between different parts of the molecule, for example, by showing a correlation between the protons of the methylene group adjacent to the ring and the aromatic carbons, or between the methylene protons and the isocyanate carbon.

Through the combined application of these advanced NMR techniques, a complete and unambiguous structural characterization of this compound and its derivatives can be achieved.

Chromatographic Techniques

Chromatographic methods are essential for separating and analyzing the components of polymer mixtures. These techniques provide invaluable information on the molecular weight distribution, purity, and the progress of polymerization reactions involving this compound.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution (MWD) of polymers. lcms.cz In GPC/SEC, polymer molecules are separated based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. azom.com Larger molecules elute first, as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. azom.com This separation allows for the calculation of several key parameters, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). oregonstate.edu

The molecular weight and its distribution are critical parameters that influence many of the polymer's bulk physical properties. lcms.czazom.com A narrow MWD, where the polymer chains are of similar length, often leads to different material properties compared to a broad MWD. oregonstate.edunih.gov For instance, polymers with a narrow MWD, often achieved in living polymerizations, can exhibit more defined properties. nih.gov In contrast, broad and skewed MWDs can arise from different initiation or termination pathways during polymerization. nih.gov The relationship between molecular weight, PDI, and bulk properties is summarized in the table below.

Table 1: Effect of Molecular Weight and Polydispersity on Bulk Polymer Properties azom.com

| Polymer Property | Increase Molecular Weight | Increase Polydispersity |

|---|---|---|

| Strength | ↑ | ↓ |

| Toughness | ↑ | ↓ |

| Brittleness | ↑ | ↓ |

| Melt Viscosity | ↑ | ↓ |

| Solubility | ↓ | ↔ |

Where ↑ represents an increase, ↓ represents a decrease, and ↔ represents little change.

For polymers derived from this compound, GPC/SEC would be used to confirm the success of the polymerization, determine the average molecular weights, and assess the breadth of the molecular weight distribution. researchgate.net This information is vital for predicting and controlling the final material's mechanical strength, melt flow, and processability. lcms.cz

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify each component in a mixture. In the context of this compound and its derivatives, HPLC is crucial for assessing the purity of the monomer and for monitoring the progress of polymerization reactions. nih.gov

By separating unreacted monomers, initiators, catalysts, and polymer chains of different sizes or compositions, HPLC can provide a detailed picture of the reaction mixture at any given time. nih.gov This allows for the optimization of reaction conditions to achieve high conversion rates and minimize impurities. For example, HPLC has been used to resolve and distinguish between different types of polymer chains (e.g., living and dead chains) formed during polymerization, providing deep insights into the reaction mechanism. nih.gov

Furthermore, specialized stationary phases can be developed for specific analytical challenges. For instance, stationary phases created using thiol-yne click chemistry, which incorporate benzene rings and sulfur atoms, have shown unique separation characteristics, such as electron-donating charge-transfer properties and enhanced shape selectivity. Such columns could be particularly effective for analyzing the complex mixtures associated with the synthesis and modification of polymers from this compound.

Thermal Analysis

Thermal analysis techniques are employed to measure the physical and chemical properties of materials as a function of temperature. For polymers derived from this compound, understanding their thermal behavior is essential for determining their processing parameters and service temperature limits.

Differential Scanning Calorimetry (DSC) for Thermal Transitions of Polymers

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of polymers. researchgate.net It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This allows for the determination of key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.comwur.nl

The glass transition temperature (Tg) is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. wur.nl For polymers derived from this compound, the Tg would be influenced by factors such as the rigidity of the benzene ring and the potential for intermolecular interactions via the thiol and isocyanate (or resulting urethane (B1682113)/thiourethane) groups. researchgate.net Crosslinking the polymer chains, a common strategy to enhance mechanical properties, typically leads to a significant increase in the Tg. uvic.ca

The melting temperature (Tm) is relevant for semi-crystalline polymers and represents the transition from an ordered crystalline state to a disordered melt. DSC can also reveal information about the degree of crystallinity through the enthalpy of fusion (ΔHfus). uvic.ca Studies on other polymers have shown that introducing crosslinks can decrease the enthalpy of fusion while the melting temperature itself remains constant, indicating that crosslinking primarily affects the non-crystalline regions. uvic.ca

Table 2: Illustrative Example of Crosslinking Effect on Polypropylene Thermal Transitions Measured by DSC uvic.ca

| Crosslinker Concentration | Glass Transition Temp. (Tg) | Melting Enthalpy (ΔHfus) |

|---|---|---|

| Low | Increases monotonically | Decreases |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. researchgate.net The resulting data provides information on decomposition temperatures, the composition of multi-component systems, and the kinetics of degradation. researchgate.net

Morphological Characterization

The morphology, or the micro- and nanoscale structure, of a polymer has a profound impact on its macroscopic properties. For polymers and copolymers derived from this compound, understanding their morphology is key to controlling their performance. Techniques such as scanning electron microscopy (SEM) and X-ray analysis are used to examine the surface features and internal structure of these materials. researchgate.net For instance, SEM can be used to visualize the surface topography and phase separation in polymer blends or block copolymers. researchgate.net Small-Angle X-ray Scattering (SAXS) is another powerful technique for probing the nanoscale morphology, such as the arrangement and size of domains in ion-containing or block copolymers. vt.edu The specific morphology will depend on the polymer's chemical structure, molecular weight, and processing conditions.

Scanning Electron Microscopy (SEM) for Polymer Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the morphology of polymeric materials. scienceopen.com It provides high-resolution images of a sample's surface, revealing details about its structure, texture, and the presence of any pores or defects. scienceopen.comdtu.dk In the analysis of polymers derived from this compound, SEM is utilized to examine the bulk structure of the resulting polythiourethane.

A focused beam of electrons scans the surface of the polymer sample, causing the emission of secondary electrons. scienceopen.com These electrons are then collected by a detector to form an image. scienceopen.com For polymeric samples, which are typically poor electrical conductors, a thin coating of a conductive material, such as gold or carbon, is often applied to prevent charge buildup and enhance image quality. dtu.dk

SEM analysis can reveal crucial morphological features, such as the phase separation in segmented polythiourethanes, the distribution of any fillers or additives, and the porosity of the material. For instance, in composite membranes, SEM can be used to assess the thickness and integrity of a selective polymer layer deposited on a porous support. scienceopen.com By examining cross-sections of the polymer, information about the internal structure can also be obtained. scienceopen.com This is particularly useful for understanding how synthesis conditions affect the final morphology of polymers derived from this compound.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface of materials at the nanoscale. unifr.ch Unlike SEM, AFM does not require the sample to be conductive and can be performed in various environments, including air and liquid. nih.gov This technique uses a sharp tip attached to a flexible cantilever to scan the sample's surface. As the tip interacts with the surface, forces such as van der Waals, electrostatic, and capillary forces cause the cantilever to deflect. A laser beam reflected off the back of the cantilever measures this deflection, which is then used to create a three-dimensional topographical map of the surface. nih.gov

For polymers derived from this compound, AFM can provide detailed information about surface roughness, domain structures, and the distribution of different chemical phases on the surface. researchgate.net The high resolution of AFM allows for the visualization of individual polymer chains and their arrangement. unifr.ch In addition to topographical imaging, AFM can be operated in different modes to probe various surface properties. For example, nanoindentation experiments using an AFM tip can be performed to measure local mechanical properties like hardness and elasticity. nih.gov This capability is invaluable for understanding the nanomechanical behavior of the polymer surface.

Rheological and Mechanical Property Assessment of Derived Polymeric Materials

The rheological and mechanical properties of polymers determine their suitability for various applications. Rheology is the study of the flow and deformation of materials, providing insight into their processing behavior and molecular structure. anton-paar.com Mechanical testing, on the other hand, evaluates the material's response to applied forces, defining its strength, stiffness, and durability. uwyo.edu

For polymers derived from this compound, these properties are influenced by factors such as molecular weight, crosslink density, and the nature of the polymer backbone. Thiol-based polymers, including polythiourethanes, are known for their potential to form robust networks with tailored mechanical responses. uwyo.edunih.gov

Dynamic Mechanical Analysis (DMA) is a common technique used to study the viscoelastic properties of polymers. uwyo.edu In a DMA experiment, a small, oscillating stress is applied to the sample, and the resulting strain is measured. This allows for the determination of the storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response) as a function of temperature or frequency. nih.gov These measurements can identify key thermal transitions, such as the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. uwyo.edu

Tensile testing is a fundamental method for assessing the mechanical strength of a material. A polymer sample is subjected to a controlled tension until it fails. Key parameters obtained from this test include tensile strength (the maximum stress the material can withstand), elastic modulus (a measure of stiffness), and elongation at break (a measure of ductility). osti.gov The incorporation of flexible thioether linkages from the this compound monomer is expected to influence these properties, potentially leading to materials with a desirable balance of strength and flexibility.

The table below summarizes typical mechanical properties that would be evaluated for polymers derived from this monomer.

| Property | Description | Typical Units |

| Tensile Strength | The maximum stress a material can withstand while being stretched or pulled. | MPa |